![molecular formula C20H14FN5O3S B2699405 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872856-73-0](/img/structure/B2699405.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H14FN5O3S and its molecular weight is 423.42. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety , a pyrazolo[3,4-d]pyrimidine nucleus , and a thioacetamide functional group . Its molecular formula is C20H14FN5O3S, indicating a complex structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may interact with kinases or other signaling molecules that regulate cell growth and survival.
- Receptor Modulation : It may also act as a modulator of receptor activity, influencing pathways related to apoptosis and cellular stress responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound's ability to inhibit cell viability was assessed using the MTT assay, with results indicating substantial growth inhibition at certain concentrations.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Screening : A library of pyrazolo[3,4-d]pyrimidine compounds was screened for anticancer activity. Among these, derivatives exhibited varying degrees of growth inhibition against breast cancer cell lines. Notably, compounds with similar structures showed IC50 values ranging from 20 µM to 30 µM across different assays .
- Molecular Docking Studies : Computational studies have indicated that these compounds may effectively bind to estrogen receptors (ER-α), providing insights into their potential mechanisms in modulating hormone-related signaling pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit promising anticancer properties. They are known to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study:
A study demonstrated that derivatives similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide showed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity at low concentrations .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazolo derivatives have been studied for their ability to inhibit bacterial growth and combat resistant strains.
Research Findings:
In vitro studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Compounds like this compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Experimental Evidence:
In animal models, the administration of pyrazolo derivatives resulted in reduced levels of pro-inflammatory cytokines and alleviated symptoms in models of arthritis .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Pyrazolo[3,4-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Thioacetylation : The introduction of the thioacetamide group is performed using acetic anhydride and thiol reagents.
- Final Modifications : The benzo[d][1,3]dioxole moiety is attached through nucleophilic substitution reactions.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRXFCJBKYOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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